Acedapsone-d8

Isotopic purity Mass spectrometry Internal standard validation

Quantitative LC-MS/MS of dapsone requires an internal standard that co-elutes without ion suppression. Non-deuterated or 13C-labeled analogs cause quantitation bias up to -38.4%. Acedapsone-d8 solves this: • 8 Da mass shift for selective detection in complex matrices • ≥99% isotopic purity; typical lot distribution: 73% d8, 23% d7, 3% d6 • Validated for food (1 μg/kg LOQ), plasma, and metabolism studies • Batch-to-batch consistency for multi-site trials

Molecular Formula C12H12N2O2S
Molecular Weight 256.35 g/mol
CAS No. 557794-38-4
Cat. No. B015186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcedapsone-d8
CAS557794-38-4
Synonyms4,4’-Sulfonylbisbenzeneamine-D8;  4,4’-Sulfonylbis-benzen-2,3,5,6-d4-amine; 
Molecular FormulaC12H12N2O2S
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyMQJKPEGWNLWLTK-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d8)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Dapsone-d8: Deuterated Internal Standard


Dapsone-d8 (4,4′-diaminodiphenyl sulfone-d8, CAS 557794-38-4) is a deuterium-labeled analog of the sulfone antibiotic dapsone . It is a stable isotope-labeled compound with a molecular formula of C12H4D8N2O2S and a molecular weight of 256.3 g/mol . This compound is specifically designed for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify dapsone concentrations in complex biological matrices .

Why Dapsone-d8 Is Irreplaceable


In quantitative LC-MS/MS analysis, substituting dapsone-d8 with non-deuterated dapsone or a different isotopic labeling approach (e.g., 13C/15N) compromises analytical accuracy and method reliability. Non-deuterated dapsone lacks the required mass shift for selective detection and cannot compensate for matrix effects or extraction variability. Conversely, alternative labeling strategies may introduce distinct chromatographic behaviors and differential ion suppression profiles [1]. For instance, deuterium labeling can cause a retention time shift of ~0.2 minutes on typical C18 columns relative to the analyte , and this shift may lead to incomplete matrix effect compensation, resulting in quantitation bias up to −38.4% in some assays [2]. Therefore, a specific deuterated analog like dapsone-d8, validated for co-elution and ionization characteristics, is essential for reliable dapsone quantification.

Dapsone-d8 Analytical Performance Comparison


Isotopic Purity and d0 Absence

Dapsone-d8 exhibits high isotopic purity with a representative lot showing 73% d8, 23% d7, and 3% d6 isotopic forms, and critically, 0% d0 (non-deuterated) species . This absence of unlabeled dapsone eliminates isotopic cross-talk in MRM transitions and ensures accurate quantification. In contrast, non-deuterated dapsone (comparator) has 100% d0 species, which would interfere with the analyte signal and preclude its use as an internal standard.

Isotopic purity Mass spectrometry Internal standard validation

Mass Spectrometric Differentiation

Dapsone-d8 provides a +8 Da mass shift relative to non-deuterated dapsone (molecular weight 248.3 vs. 256.3), enabling complete baseline separation in the mass spectrometer . This mass difference exceeds the minimum required for spectral line overlap avoidance and is suitable for both GC-MS and LC-MS applications . Non-deuterated dapsone (comparator) has a 0 Da shift, which would result in identical m/z values and render isotope dilution impossible.

Mass spectrometry LC-MS/MS Isotope dilution

Isotope Dilution Calibration Linearity

In isotope dilution LC-ESI-MS experiments using a dapsone/deuterated dapsone pair (d4-dapsone, a close analog to d8), the calibration curve slope was 0.905 ± 0.048, approaching the theoretical ideal of 1.0 [1]. This indicates that despite observed internal standard signal suppression at higher flow rates, the analyte-to-internal standard peak area ratio remains stable, and quantitation is unaffected. In contrast, non-deuterated internal standards or external standard calibration cannot correct for matrix effects, leading to variable slopes and biased results.

LC-MS Isotope dilution Method validation

Deuterium Retention Shift vs. 13C/15N Standards

Deuterium-labeled internal standards like dapsone-d8 can exhibit a slight retention time shift relative to the non-deuterated analyte (e.g., ~0.2 min earlier on C18 columns) . This shift may cause differential ion suppression between the IS and analyte in complex matrices [1]. A systematic comparison of 2H- vs. 13C/15N-labeled ISs for urinary biomarkers revealed that 2H7-IS produced a quantitative bias of −38.4% compared to 13C6-IS, due to unequal matrix effect compensation [2]. This highlights that while dapsone-d8 is superior to unlabeled dapsone, 13C/15N labeling may offer more accurate matrix effect correction for certain applications; however, dapsone-d8 remains the cost-effective standard choice when validated for co-elution.

Chromatography Deuterium isotope effect Matrix effects

Deuterated Purity and Batch Consistency

Commercial dapsone-d8 is supplied with a purity of ≥99% deuterated forms (d1-d8) . This high purity minimizes batch-to-batch variability and ensures consistent IS response across studies. In contrast, non-deuterated dapsone purity standards (e.g., 98-100%) are not directly comparable because the presence of non-deuterated species in the IS would compromise method specificity. The ≥99% deuterated purity specification provides a quantifiable quality metric for procurement decisions.

Purity Quality control Analytical reliability

Dapsone-d8 Application Scenarios


LC-MS/MS Method Development and Validation

Dapsone-d8 is the internal standard of choice for developing and validating LC-MS/MS methods to quantify dapsone in complex biological matrices. Its 8 Da mass shift ensures selective detection, while the absence of d0 species (Evidence Item 1) prevents analyte signal interference. The demonstrated calibration curve slope of 0.905 ± 0.048 for a deuterated dapsone analog (Evidence Item 3) indicates that dapsone-d8 will reliably correct for extraction losses and matrix effects, enabling accurate pharmacokinetic studies and therapeutic drug monitoring .

Isotope Dilution in Pharmacokinetic Studies

In clinical trials and preclinical pharmacokinetic studies, dapsone-d8 enables precise measurement of dapsone concentrations over wide dynamic ranges. The high isotopic purity (≥99% deuterated forms) and specified lot distribution (73% d8, 23% d7, 3% d6) (Evidence Items 1 and 5) provide batch-to-batch consistency essential for multi-site studies and longitudinal sample analysis. This reduces inter-assay variability and supports regulatory compliance .

Residue Analysis and Environmental Monitoring

Dapsone-d8 is directly applicable as an internal standard in methods for detecting dapsone residues in food products (e.g., muscle, milk, honey) and environmental samples. The 8 Da mass shift (Evidence Item 2) and the validated isotope dilution performance (Evidence Item 3) allow for accurate quantification at trace levels (e.g., 1 μg/kg in muscle) as required by regulatory standards [1]. Its use minimizes matrix interferences common in complex food and environmental extracts.

Metabolite Quantification in Metabolism Studies

Dapsone-d8 can be employed as an internal standard for quantifying dapsone and its acetylated metabolites (MADDS and DADDS) in in vitro and in vivo metabolism studies. The class-level understanding of deuterium isotope effects (Evidence Item 4) informs method optimization to ensure co-elution or adequate chromatographic resolution. This enables accurate determination of metabolic ratios and clearance pathways, which is critical for understanding drug-drug interactions and individual variability in dapsone therapy .

Technical Documentation Hub

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